tert-Butyl 7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate
Description
Properties
Molecular Formula |
C11H17NO4 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
tert-butyl 7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-5-4-7-8(6-12)15-9(7)13/h7-8H,4-6H2,1-3H3 |
InChI Key |
WRKUIFISUJIKIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)OC2=O |
Origin of Product |
United States |
Preparation Methods
Laboratory-Scale Synthetic Routes
The synthesis typically involves a multi-step process starting from simpler precursors such as γ-lactam derivatives or appropriately functionalized linear precursors. The key stages are:
3.1.1 Formation of the Azabicyclic Core
- Intramolecular cyclization via aldol condensation or related cyclization reactions.
- Catalysis by boron trifluoride etherate (BF3·OEt2) at low temperatures (e.g., −20°C) to promote ring closure with stereochemical control.
- This step forms the bicyclo[4.2.0]octane framework with the nitrogen and oxygen heteroatoms positioned correctly.
Introduction of the tert-Butyl Ester Group
- Protection of the amine or carboxylic acid functionalities using di-tert-butyl dicarbonate ((Boc)2O) in tetrahydrofuran (THF) at room temperature.
- This step installs the tert-butyl carboxylate group, enhancing stability and solubility.
3.1.3 Oxidation to Introduce the Ketone
- Oxidation of a secondary alcohol precursor at position 7 to the ketone using Jones reagent (chromium trioxide in sulfuric acid) or other chromium-based oxidants at 0°C.
- This step finalizes the 7-oxo functional group.
Table 1: Representative Laboratory Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | BF3·OEt2, −20°C | 65 |
| Boc Protection | (Boc)2O, THF, room temperature | 82 |
| Oxidation | CrO3/H2SO4 (Jones reagent), 0°C | 73 |
These yields are typical for laboratory-scale synthesis and may vary depending on precursor purity and reaction optimization.
Industrial-Scale Synthesis
Industrial preparation focuses on scalability, cost-efficiency, and environmental considerations:
- Use of continuous flow reactors to improve heat transfer and reduce reaction times during cyclization and oxidation steps.
- Catalyst recycling strategies, especially for chromium-based oxidations, to minimize waste.
- Optimization of solvent use and temperature control to maximize yield and purity.
- Potential substitution of hazardous reagents with greener alternatives where possible.
Alternative Synthetic Approaches
While the main route involves cyclization and oxidation, alternative methods reported in related bicyclic systems include:
- Double displacement reactions to form bicyclic thietane or oxetane analogs.
- Use of nucleophilic substitution on dimesylate or halide precursors followed by ring closure.
- Enzymatic or chemoenzymatic methods to introduce stereochemistry and functional groups.
Although these methods are more common in sulfur-containing analogs or other bicyclic systems, they may inspire modifications to the synthesis of this compound.
Comparative Analysis with Related Compounds
| Property/Feature | This compound | tert-Butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate |
|---|---|---|
| Bicyclic Framework | bicyclo[4.2.0]octane | bicyclo[3.2.1]octane |
| Molecular Weight | 227.26 g/mol | ~225.28 g/mol |
| Ring Strain | High | Moderate |
| Hydrolysis Rate (pH 7.4) | Faster (2.3 hours) | Slower (6.7 hours) |
| Reactivity | Higher due to ring strain and ketone position | Lower |
This comparison highlights how the bicyclic ring size and heteroatom positioning affect chemical reactivity and synthetic strategy.
Chemical Reactions Analysis
Types of Reactions
(1S,6S)-3-Boc-8-oxa-3-azabicyclo[4.2.0]octan-7-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the Boc-protected nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction can produce an alcohol.
Scientific Research Applications
(1S,6S)-3-Boc-8-oxa-3-azabicyclo[4.2.0]octan-7-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly those targeting neurological conditions.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,6S)-3-Boc-8-oxa-3-azabicyclo[4.2.0]octan-7-one involves its interaction with specific molecular targets. The Boc-protecting group can be selectively removed under acidic conditions, revealing the reactive amine group. This amine can then participate in various biochemical pathways, potentially interacting with enzymes or receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs and their distinguishing features:
Conformational and Reactivity Differences
- Ring Strain and Puckering : The bicyclo[4.2.0] system in the target compound exhibits distinct puckering coordinates compared to [3.2.1] systems, as defined by Cremer-Pople parameters . The [4.2.0] scaffold has moderate ring strain, favoring nucleophilic reactivity at the 7-oxo group.
- Functional Group Reactivity : The 8-oxa bridge in the target compound introduces electron-withdrawing effects, stabilizing the adjacent carbonyl group. In contrast, analogs like 637301-19-0 (lacking oxa) show higher susceptibility to ketone reduction .
- Stereochemical Impact : The cis isomer (CAS: 198835-06-2) demonstrates enhanced crystallinity compared to the trans form, influencing purification and solubility .
Pharmacological Relevance
- Bioactivity: The 8-oxa bridge in the target compound improves metabolic stability compared to non-oxa analogs, as observed in preclinical studies of β-lactamase inhibitors .
- Diaza Derivatives : Compounds like 885271-67-0 exhibit enhanced binding to neurological targets (e.g., NMDA receptors) due to increased basicity .
Biological Activity
Tert-butyl 7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate, also known as tert-butyl cis-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate, is a bicyclic compound notable for its unique structural features that incorporate both oxygen and nitrogen atoms. Its molecular formula is with a molecular weight of approximately 227.26 g/mol . This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various molecular targets.
Chemical Structure and Properties
The compound's bicyclic structure allows for diverse modifications, which can lead to novel derivatives with specific biological activities. The structure is characterized by:
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 227.26 g/mol |
| IUPAC Name | tert-butyl (1R,6R)-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate |
| CAS Number | 2271349-48-3 |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, attributed to its ability to interact with specific enzymes or receptors in microbial cells .
- Mechanisms of Action : The unique structural configuration allows modulation of target activities, potentially leading to various biological effects. Interaction studies have utilized techniques such as molecular docking and enzyme inhibition assays to elucidate these mechanisms .
- Pharmacological Potential : The compound's unique features may enable it to serve as a lead compound in drug development, particularly in creating derivatives with enhanced efficacy against resistant strains of bacteria or fungi .
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:
Study 1: Antibacterial Activity
A study investigating the antibacterial properties of structurally similar bicyclic compounds found that certain derivatives exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing biological activity .
Study 2: Enzyme Interaction
Research focusing on enzyme interaction highlighted that compounds with similar bicyclic structures could effectively inhibit key enzymes involved in bacterial metabolism, suggesting a potential mechanism for their antibacterial effects .
Study 3: Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions, including oxidation and reduction processes that can be optimized for efficiency in industrial applications .
Q & A
Q. Basic
- Handling : Use nitrile gloves and lab coats to avoid skin contact. Work in a fume hood to prevent inhalation .
- Storage : Keep in amber glass bottles under refrigeration (2–8°C) with desiccants to minimize hydrolysis. Ensure containers are tightly sealed to prevent oxidation .
How can computational modeling aid in studying its reactivity?
Q. Advanced
- DFT Calculations : Predict reaction pathways (e.g., nucleophilic attack at the carbonyl group) using Gaussian or ORCA software.
- Docking Studies : Analyze interactions with biological targets (e.g., enzymes) using AutoDock Vina. For example, the bicyclic framework may fit into hydrophobic pockets of neurotransmitter receptors .
Example : Transition state modeling for hydrolysis reactions can explain stability under acidic/basic conditions .
What challenges arise in crystallographic analysis of this compound, and how are they resolved?
Q. Advanced
- Challenges :
- Disorder : Flexible tert-butyl groups may cause electron density ambiguities.
- Twinned Crystals : Common in bicyclic systems due to similar lattice energies.
- Solutions :
How does this compound serve as an intermediate in drug discovery?
Q. Advanced
- Functionalization : The oxo and Boc groups enable derivatization (e.g., Grignard additions to the carbonyl, deprotection for amine coupling).
- Biological Relevance : Analogous bicyclic compounds modulate neurotransmitter systems (e.g., dopamine D receptors) .
Case Study : Enzymatic deprotection strategies (e.g., Candida antarctica lipase) can selectively remove protective groups for downstream modifications .
How are reaction mechanisms involving this compound elucidated?
Q. Advanced
- Kinetic Studies : Monitor reaction progress via HPLC or LC-MS to determine rate laws.
- Isotopic Labeling : Use O-labeled water to trace hydrolysis pathways of the oxo group.
- Trapping Intermediates : Identify transient species (e.g., enolates) using silylating agents .
What analytical techniques are critical for purity assessment?
Q. Basic
- HPLC : Reverse-phase C18 columns with UV detection (220–254 nm) to quantify impurities.
- Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values.
- Melting Point : Consistency with literature values (e.g., 58–59°C for related derivatives ).
How is the compound’s stability under varying pH conditions evaluated?
Q. Advanced
- Forced Degradation Studies : Expose to HCl (0.1 M, pH 1) and NaOH (0.1 M, pH 13) at 40°C for 24 hours.
- Analysis : Monitor degradation products via LC-MS. The oxo group is prone to nucleophilic attack under basic conditions, forming hydrates or ring-opened byproducts .
What role does this compound play in studying ring-puckering dynamics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
